(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone, also known as DMPSDA, is a chemical compound that belongs to the family of substituted phenyl ketones. It has a molecular weight of 288.37 .
Molecular Structure Analysis
The molecular formula of this compound is C16H16O3S . The InChI code is 1S/C16H16O3S/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis and Crystal Structure
A study focusing on the synthesis and crystal structure of related compounds, such as calix[4]pyrroles and their derivatives, was conducted. This research is significant for understanding the structural aspects and potential applications of similar compounds in material science and chemistry (Han et al., 2013).
Photoremovable Protecting Group
The use of 2,5-dimethylphenacyl esters, closely related to the compound , as a photoremovable protecting group for phosphates and sulfonic acids was investigated. This study highlights the potential application in organic synthesis and biochemistry, offering insights into the light-induced release of protected groups (Klán et al., 2002).
Molecular Orbital Calculations
Research on the molecular orbital calculations and thermal properties of novel piperidine derivative compounds, including (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, was conducted. This study provides valuable insights into the chemical reactivity and stability of such compounds, which can be applied in various chemical research areas (Arasu et al., 2019).
Photoremovable Protecting Group for Carboxylic Acids
Another study explored the use of 2,5-dimethylphenacyl (DMP) esters as a photoremovable protecting group for carboxylic acids. This research contributes to the development of 'caged compounds' in organic synthesis or biochemistry, where the protective group can be removed by light (Zabadal et al., 2001).
Poly(arylene ether sulfone) Applications
A new difluoro aromatic ketone monomer, closely related to the compound , was used to prepare poly(arylene ether sulfone)s with potential applications in materials science, particularly for their conductivity and stability properties (Shi et al., 2017).
Methanol Conversion Processes
Research on methanol conversion processes in zeolites, which may include reactions involving compounds similar to (2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone, was studied. This research is relevant for understanding the mechanisms in catalysis and chemical engineering (Schulz, 2010).
Safety and Hazards
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(3-methylsulfonylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEIHCJWJSZNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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